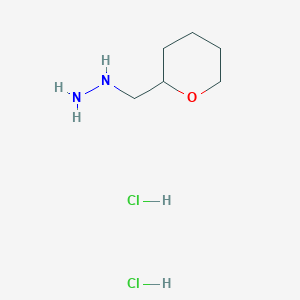

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Overview

Description

Scientific Research Applications

Chemical Synthesis

(Oxan-2-ylmethyl)hydrazine dihydrochloride: is a versatile reagent in organic synthesis. It can be used to introduce the hydrazino functional group into organic compounds, which is a precursor for the synthesis of various heterocyclic compounds. This compound can act as a nucleophile in chemical reactions, allowing for the construction of complex molecules with potential pharmaceutical applications .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to serve as a building block for the synthesis of drug candidates. Its ability to form hydrazone linkages is particularly valuable in the development of new pharmaceuticals that require precise molecular tweaking to improve efficacy and reduce side effects .

Material Science

In the field of material science, (Oxan-2-ylmethyl)hydrazine dihydrochloride has been investigated as an additive to improve the performance of tin-based mixed organic cation perovskite solar cells. It helps to inhibit the oxidation of Sn^2+ to Sn^4+ and adjust the crystallization process, which is crucial for enhancing the power conversion efficiency of these solar cells .

Analytical Chemistry

This compound finds application in analytical chemistry as a derivatization agent. It can react with aldehydes and ketones to form hydrazones, which are often more detectable by various analytical techniques such as HPLC or mass spectrometry. This improves the sensitivity and selectivity of analytical methods for these compounds .

Environmental Science

In environmental science, (Oxan-2-ylmethyl)hydrazine dihydrochloride can be used in the detection and quantification of carbonyl compounds in atmospheric samples. These compounds are significant as they can be indicators of air pollution and are involved in various atmospheric chemical processes .

Catalysis

The compound’s hydrazine moiety can act as a ligand in coordination chemistry, forming complexes with metals that can catalyze a variety of chemical reactions. This is particularly useful in the development of new catalytic processes that are more efficient and environmentally friendly .

Biochemistry

In biochemistry, it can be utilized in the study of protein-carbonyl interactions. The hydrazine group can form covalent bonds with carbonyl groups in proteins, which can be used to investigate protein structure and function .

Nanotechnology

Lastly, in nanotechnology, (Oxan-2-ylmethyl)hydrazine dihydrochloride may be used to modify the surface properties of nanoparticles. This modification can enhance the solubility, stability, and bioavailability of nanoparticles for various applications, including drug delivery systems .

Safety And Hazards

The compound is classified as a Warning substance. Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information.

properties

IUPAC Name |

oxan-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDVRLFZABQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxan-2-ylmethyl)hydrazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)